2,3-Difluorofumaric acid
Overview
Description
2,3-Difluorofumaric acid is an organic compound with the molecular formula C4H2F2O4 It is a derivative of fumaric acid, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluorofumaric acid can be synthesized through several methods. One common approach involves the fluorination of fumaric acid derivatives. For example, the reaction of fumaric acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the product. Additionally, safety measures are essential due to the hazardous nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorofumaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoromalonic acid under specific conditions.
Reduction: Reduction of this compound can yield 2,3-difluorosuccinic acid.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Difluoromalonic acid.
Reduction: 2,3-Difluorosuccinic acid.
Substitution: Various substituted fumaric acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluorofumaric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their stability and bioactivity.
Biology: The compound can be used to study the effects of fluorinated analogs on biological systems, providing insights into enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds often exhibit improved pharmacokinetic properties. This compound derivatives may be explored for potential therapeutic applications.
Industry: It can be used in the development of advanced materials with unique properties, such as increased resistance to degradation and enhanced performance in specific applications.
Mechanism of Action
The mechanism of action of 2,3-difluorofumaric acid involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the molecule. In biological systems, fluorinated compounds can inhibit or modify enzyme activity by mimicking natural substrates or by forming stable complexes with active sites.
Comparison with Similar Compounds
2,3-Difluoromaleic acid: Similar structure but with a different geometric configuration.
2,3-Difluorosuccinic acid: A reduced form of 2,3-difluorofumaric acid.
2,3-Difluoromalonic acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical properties compared to its analogs. The presence of fluorine atoms at the 2 and 3 positions enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(E)-2,3-difluorobut-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVWKFKXIVLAHQ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)F)(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\F)(\C(=O)O)/F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2714-32-1 | |
Record name | 2,3-Difluorofumaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002714321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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